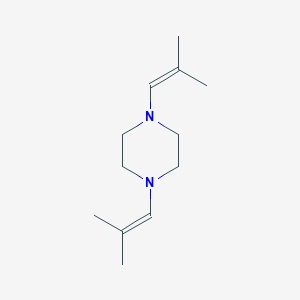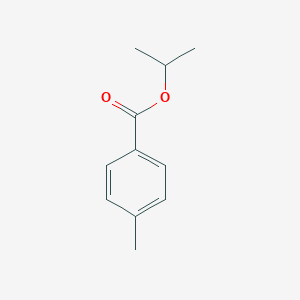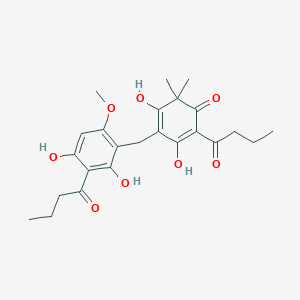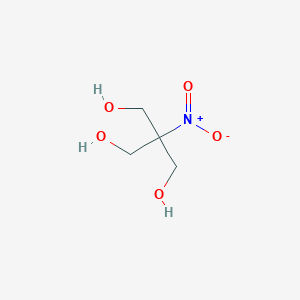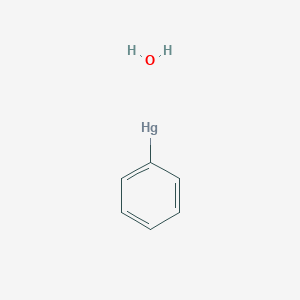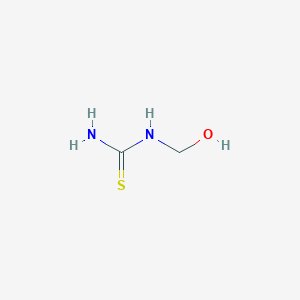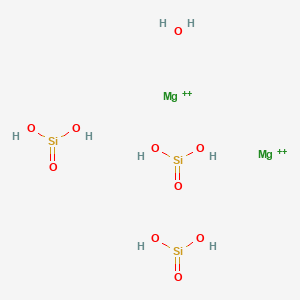
2-Adamantyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Adamantyl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of adamantane, a diamondoid hydrocarbon that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.
Applications De Recherche Scientifique
2-Adamantyl acetate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use as a drug delivery system due to its ability to penetrate cell membranes and target specific tissues.
In the field of agrochemicals, 2-Adamantyl acetate has been shown to have insecticidal and fungicidal properties. It has also been studied for its potential use as a plant growth regulator, as it can stimulate plant growth and increase crop yields.
Mécanisme D'action
The mechanism of action of 2-Adamantyl acetate is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines and enzymes. It may also act by blocking the activation of certain signaling pathways involved in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 2-Adamantyl acetate can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to have a protective effect on the liver and kidneys, reducing oxidative stress and inflammation in these organs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Adamantyl acetate in lab experiments is its low toxicity and high solubility in organic solvents. It can be easily synthesized and purified, making it a cost-effective compound for research purposes. However, its mechanism of action is not fully understood, and further studies are needed to elucidate its effects on different cell types and tissues.
Orientations Futures
There are several potential future directions for research on 2-Adamantyl acetate. One area of interest is its potential use as a drug delivery system for targeted therapies. Another area of research is its potential use as a plant growth regulator to increase crop yields and improve food security. Additionally, further studies are needed to understand its mechanism of action and potential applications in the treatment of inflammatory and other diseases.
In conclusion, 2-Adamantyl acetate is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and unlock its many applications.
Méthodes De Synthèse
The synthesis of 2-Adamantyl acetate involves the reaction of adamantane with acetic anhydride in the presence of a catalyst. The reaction proceeds through an acylation process, where the acetyl group (-COCH3) replaces one of the hydrogen atoms on the adamantane molecule. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol, acetone, and chloroform.
Propriétés
Numéro CAS |
19066-22-9 |
|---|---|
Nom du produit |
2-Adamantyl acetate |
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
2-adamantyl acetate |
InChI |
InChI=1S/C12H18O2/c1-7(13)14-12-10-3-8-2-9(5-10)6-11(12)4-8/h8-12H,2-6H2,1H3 |
Clé InChI |
KCRIKUHGRAGLSF-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1C2CC3CC(C2)CC1C3 |
SMILES canonique |
CC(=O)OC1C2CC3CC(C2)CC1C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(Methylsilyl)methyl]dimethylsilane](/img/structure/B93342.png)
